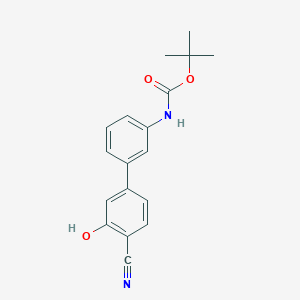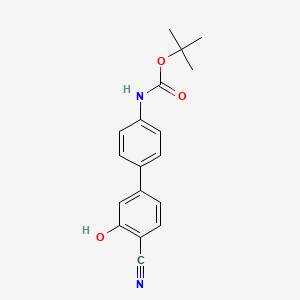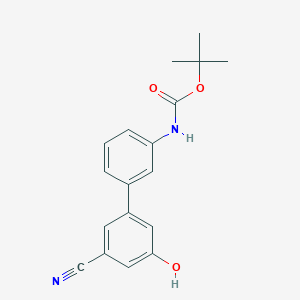
5-(3-BOC-Aminophenyl)-3-cyanophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol is a compound that features a tert-butoxycarbonyl (BOC) protected amino group and a cyanophenol moiety The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyanophenol Moiety: The cyanophenol moiety can be introduced through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the phenyl ring is replaced by a cyano group.
Coupling Reactions: The protected aminophenyl and cyanophenol moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the BOC group.
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Free amines
科学的研究の応用
5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol involves its interaction with specific molecular targets. The BOC-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical reactions. The cyanophenol moiety can interact with enzymes and proteins, potentially inhibiting their activity through competitive or non-competitive mechanisms.
類似化合物との比較
Similar Compounds
- 5-(3-tert-Butoxycarbonylaminophenyl)-3-fluorophenol
- 5-(3-tert-Butoxycarbonylaminophenyl)-3-methoxyphenol
Uniqueness
5-(3-tert-Butoxycarbonylaminophenyl)-3-cyanophenol is unique due to the presence of both a BOC-protected amino group and a cyanophenol moiety. This combination allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl N-[3-(3-cyano-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-18(2,3)23-17(22)20-15-6-4-5-13(9-15)14-7-12(11-19)8-16(21)10-14/h4-10,21H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLUHXZJMVKFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
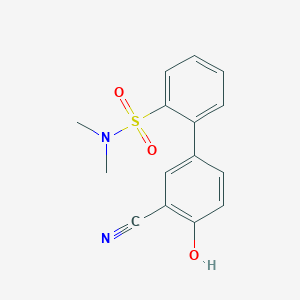
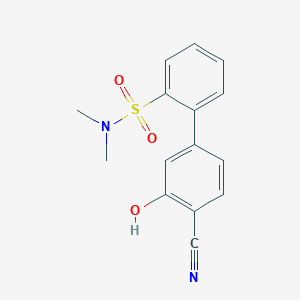
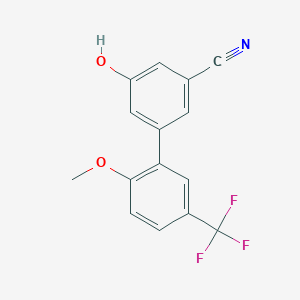
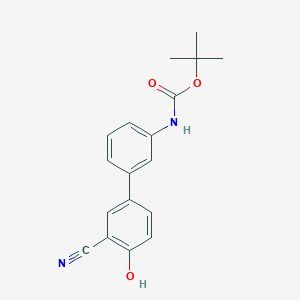
![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6377319.png)
![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6377329.png)
![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol](/img/structure/B6377334.png)
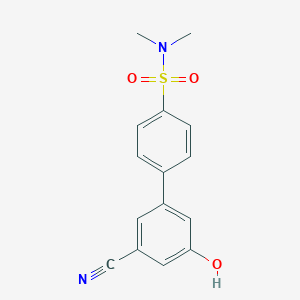
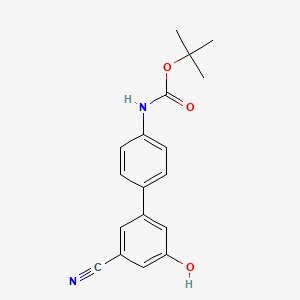
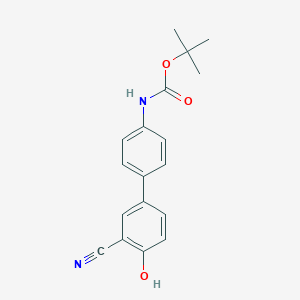
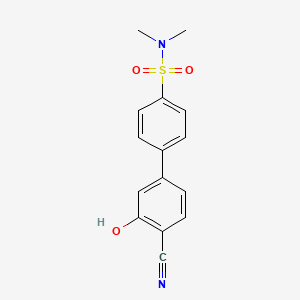
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol](/img/structure/B6377367.png)
